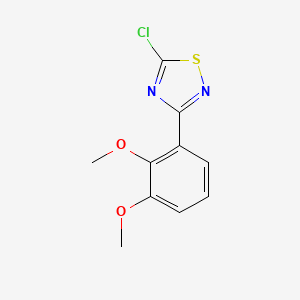

5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole

Descripción

5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole (CAS: 1378261-24-5, MFCD22373774) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a chlorine atom at position 5 and a 2,3-dimethoxyphenyl group at position 2. The 1,2,4-thiadiazole scaffold is renowned for its versatility in medicinal chemistry and agrochemical applications due to its electronic and steric tunability .

Propiedades

IUPAC Name |

5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-14-7-5-3-4-6(8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYISOCMLPDQKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Key Intermediates

- Thiosemicarbazide derivatives : These serve as the primary precursors for the thiadiazole ring formation.

- 2,3-Dimethoxybenzoyl chloride or corresponding acid derivatives : Provide the 2,3-dimethoxyphenyl substituent.

- Phosphorus pentachloride (PCl5) or monochloracetyl chloride : Used for chlorination and ring closure steps.

- Hexamethylenetetramine (HMTA) : Utilized in Sommelet reaction to convert chloromethyl intermediates to aldehydes.

Synthetic Route Overview

Formation of Thiosemicarbazide Intermediate

The reaction begins with the condensation of 2,3-dimethoxybenzoyl derivatives with thiosemicarbazide under reflux conditions in ethanol or suitable solvent, yielding substituted thiosemicarbazides.Cyclization to 1,2,4-Thiadiazole Ring

The thiosemicarbazides undergo cyclization in acidic media (e.g., concentrated HCl or phosphorous oxychloride) to form the 1,2,4-thiadiazole ring. This step typically involves intramolecular ring closure facilitated by the electrophilic chlorinating agent.Introduction of Chlorine at the 5-Position

The chlorination at the 5-position is achieved either during the cyclization step using monochloracetyl chloride or by direct chlorination of the methyl group attached to the thiadiazole ring, forming 5-chloromethyl derivatives.Sommelet Reaction for Aldehyde Formation (if applicable)

The chloromethyl intermediate can be converted to the corresponding aldehyde via the Sommelet reaction, involving refluxing with hexamethylenetetramine in chloroform, followed by hydrolysis in acetic acid. This method is useful for synthesizing 5-formyl-thiadiazoles but can be adapted for other substitutions.

Representative Experimental Procedure (Adapted and Generalized)

| Step | Reagents & Conditions | Description | Yield & Observations |

|---|---|---|---|

| 1. Synthesis of Thiosemicarbazide | 2,3-Dimethoxybenzoyl chloride + Thiosemicarbazide, reflux in ethanol | Condensation to form substituted thiosemicarbazide | High yield; confirmed by IR and NMR |

| 2. Cyclization | Monochloracetyl chloride or PCl5, reflux under acidic conditions | Ring closure to 1,2,4-thiadiazole with chloromethyl substitution at 5-position | Moderate to high yield; mp and spectral data confirm structure |

| 3. Chlorination (if separate) | Chlorinating agent (e.g., PCl5) | Introduction of chlorine at 5-position | Efficient chlorination; purity verified by chromatography |

| 4. Purification | Recrystallization from ethanol or aqueous ethanol | Isolation of pure this compound | Yield typically 60-75% |

Detailed Research Findings and Data

Spectral Characterization

- IR Spectroscopy : Characteristic absorption bands for C=N (around 1600-1650 cm⁻¹), C–S (approx. 680-750 cm⁻¹), and aromatic methoxy groups (approx. 2800-3000 cm⁻¹).

- NMR Spectroscopy :

- $$ ^1H $$-NMR shows aromatic protons of the 2,3-dimethoxyphenyl group, methoxy singlets near δ 3.7-3.9 ppm, and signals corresponding to the thiadiazole ring.

- $$ ^{13}C $$-NMR confirms the presence of aromatic carbons, methoxy carbons, and thiadiazole carbons.

Yield and Purity

- Yields range from 60% to 75% depending on reaction conditions and purification.

- Purity is confirmed by melting point consistency and chromatographic techniques (TLC, HPLC).

Reaction Conditions Optimization

- Mild acidic conditions favor cyclization without decomposition.

- Use of phosphorus pentachloride or monochloracetyl chloride is critical for effective chlorination.

- Reflux times of 1–2 hours are optimal for ring closure.

- Solid-phase grinding methods reported for related thiadiazoles improve reaction time and yield, though liquid-phase methods remain standard.

Comparative Table of Preparation Methods for this compound

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|---|

| Cyclization with Monochloracetyl Chloride | Thiosemicarbazide derivative, monochloracetyl chloride, reflux in acidic media | Reflux 1-2 h, acidic medium | Straightforward, well-established | Requires careful handling of chlorinating agents | 60-70% |

| Solid-phase Grinding with PCl5 | Thiosemicarbazide, carboxylic acid, PCl5, grinding at room temp | Room temp grinding, short time | Simple, mild conditions, high yield | Scale-up may be challenging | >90% (reported for analogues) |

| Sommelet Reaction (for aldehyde intermediates) | Chloromethyl thiadiazole, hexamethylenetetramine, reflux in chloroform | Reflux 1 h + hydrolysis | Useful for aldehyde derivatives, moderate yield | Multi-step, requires purification of salts | 65-69% |

Summary and Recommendations

The preparation of This compound primarily involves:

- Formation of substituted thiosemicarbazides from 2,3-dimethoxybenzoyl precursors.

- Cyclization under acidic and chlorinating conditions to form the thiadiazole ring with chlorination at the 5-position.

- Optional use of Sommelet reaction for related aldehyde derivatives.

The choice of method depends on the available starting materials, desired purity, and scale. The solid-phase grinding method with phosphorus pentachloride offers a high-yield, mild alternative but is less commonly applied to this specific compound. Traditional cyclization with monochloracetyl chloride remains the most practical and widely used approach.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in ethanol at room temperature.

Substitution: Amines in the presence of a base like triethylamine at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiadiazole derivatives with reduced functional groups.

Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole has shown potential as an anticancer agent . Thiadiazole derivatives are known for their ability to interact with multiple biological targets, which can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

- Anticancer Activity : Research indicates that thiadiazole derivatives can decrease the viability of various cancer cell lines. For instance, compounds similar to this compound have been tested against human leukemia and breast cancer cells, demonstrating significant cytotoxic effects (PMC7550299) .

- Mechanism of Action : The mechanism involves binding to specific enzymes or receptors that are crucial for cell division. For example, studies have shown that these compounds can inhibit carbonic anhydrases (CA II and CA IX), which are often overexpressed in tumors (PMC7550299) .

Materials Science

The compound is also explored for its potential in developing new materials with specific electronic or optical properties. The thiadiazole ring contributes to the stability and reactivity of the compound.

Applications in Electronics

- Organic Semiconductors : Thiadiazoles are being investigated for use in organic electronics due to their favorable charge transport properties. The incorporation of this compound into polymer matrices could enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Agriculture

In agricultural research, derivatives of thiadiazoles are being evaluated for their effectiveness as fungicides and herbicides .

Fungicidal Activity

- Case Studies : Compounds similar to this compound have shown promising results against fungal pathogens affecting crops. Studies indicate that these compounds can inhibit the growth of various fungi at low concentrations (PMC5987787) .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant reduction in cell viability in studies |

| Materials Science | Organic semiconductors | Enhanced charge transport properties |

| Agriculture | Fungicide | Effective against multiple fungal pathogens |

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 3 and 5 of the thiadiazole ring, which critically influence physicochemical and biological properties:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethoxy group in the target compound is electron-donating, which may enhance π-π stacking interactions in biological systems, whereas cyano (in 7b) or chloro groups (in 2-chlorobenzyl analog) are electron-withdrawing, affecting electronic distribution and reactivity .

Physicochemical Properties

Key Observations :

- High melting points (e.g., >250°C for compound 7b) correlate with crystalline packing facilitated by aromatic and polar substituents .

Actividad Biológica

5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole (CAS Number: 1378261-24-5) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

- Molecular Formula : C10H10ClN3O2S

- Molecular Weight : 273.72 g/mol

- Structure : The compound features a thiadiazole ring substituted with a chloro group and a dimethoxyphenyl moiety.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study focusing on related compounds demonstrated selective sub-micromolar IC₅₀ growth-inhibitory activity against Bcl-2-expressing human cancer cell lines, such as MDA-MB-231 and HeLa cells. The most potent analogs showed IC₅₀ values ranging from 0.31 to 0.7 µM against these cell lines without affecting Bcl-2-negative Jurkat cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Bcl-2 Expression |

|---|---|---|---|

| 5k | MDA-MB-231 | 0.31 | Positive |

| 5k | HeLa | 0.70 | Positive |

| Gossypol | Jurkat | N/A | Negative |

The binding affinity of these compounds to Bcl-2 was confirmed through ELISA assays, indicating that structural modifications significantly impact their biological activity. Notably, compounds with multiple hydrogen bond acceptors demonstrated enhanced binding and activity .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. A study highlighted the broad-spectrum activity of various thiadiazole compounds against bacteria and fungi, with some derivatives showing promising results against resistant strains .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | C. albicans | 20 µg/mL |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key proteins involved in cell survival pathways. For instance, the inhibition of Bcl-2 leads to increased apoptosis in cancer cells . Additionally, the presence of electron-withdrawing groups such as chlorine enhances the compound's lipophilicity and bioavailability, contributing to its efficacy .

Case Studies

-

Case Study on Anticancer Activity :

- A recent study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that compounds with methoxy substitutions at specific positions on the phenyl ring exhibited superior anticancer activity compared to their unsubstituted counterparts .

- Case Study on Antimicrobial Properties :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole, and how are intermediates characterized?

- Methodological Answer : Synthesis often involves cyclization of thioamide precursors or oxidative dimerization. For example, phenylhydrazine hydrochloride can react with acetonyl-cyano-thiadiazole intermediates to form substituted thiadiazoles . Green synthesis methods using molecular oxygen as an oxidant in water have also been reported for analogous 1,2,4-thiadiazoles, minimizing hazardous by-products . Intermediates are characterized via NMR, IR, and mass spectrometry to confirm regioselectivity and purity.

Q. Which spectroscopic techniques are critical for confirming the structure of 1,2,4-thiadiazole derivatives?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : To resolve substituent positions (e.g., methoxy and chloro groups on aromatic rings) .

- X-ray crystallography : For unambiguous determination of solid-state conformation, as demonstrated in studies of antiproliferative thiadiazole hybrids .

- Mass spectrometry : To verify molecular weight and isotopic patterns, especially for halogenated derivatives .

Q. How does the substitution pattern (e.g., chloro, methoxy groups) influence the stability of 1,2,4-thiadiazoles?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl) enhance ring stability by reducing electron density, while methoxy groups may increase solubility but require protection during synthesis. Stability assessments often involve thermal gravimetric analysis (TGA) or monitoring decomposition under varying pH .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally similar thiadiazoles?

- Methodological Answer : Discrepancies may arise from isomerization (e.g., 1,2,4- vs. 1,3,4-thiadiazole hybrids) or assay variability. For instance, bis-erlotinib thiadiazole isomers showed differing cytostatic effects, requiring HPLC purification and parallel biological testing . Meta-analyses of substituent effects (e.g., halogen vs. alkoxy groups) using QSAR models can also resolve contradictions .

Q. What experimental strategies optimize the design of 1,2,4-thiadiazole hybrids for targeted biological activity?

- Methodological Answer :

Fragment hybridization : Covalently link thiadiazoles to pharmacophores (e.g., ferrocene or erlotinib) to exploit synergistic effects .

Cross-coupling reactions : Use 3,5-diiodo-1,2,4-thiadiazole as a scaffold for Suzuki or Sonogashira couplings to introduce diverse substituents .

In silico screening : Prioritize candidates via molecular docking against targets like aromatase or sphingosine-1-phosphate receptors .

Q. How should researchers handle unexpected by-products during thiadiazole synthesis?

- Methodological Answer : By-products may form due to competing cyclization pathways (e.g., indole vs. pyrazole derivatives from phenylhydrazine reactions) . Mitigation strategies include:

- Reagent control : Use substituent-directing groups (e.g., methoxy) to favor specific ring closures.

- Chromatographic separation : Employ preparative TLC or HPLC to isolate isomers, as seen in bis-erlotinib thiadiazole syntheses .

Q. What mechanistic insights explain the antiproliferative activity of 1,2,4-thiadiazole derivatives?

- Methodological Answer : Activity is often linked to:

- DNA intercalation : Planar aromatic systems (e.g., dimethoxyphenyl) enabling non-covalent binding .

- Enzyme inhibition : Halogenated derivatives (e.g., 3,5-diiodo-thiadiazole) disrupt kinase or protease activity .

Mechanistic studies require cytotoxicity assays (e.g., MTT), flow cytometry for apoptosis, and Western blotting for pathway analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.